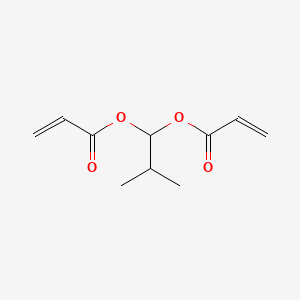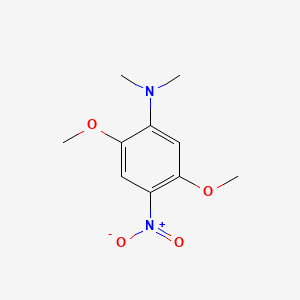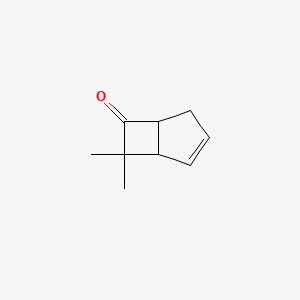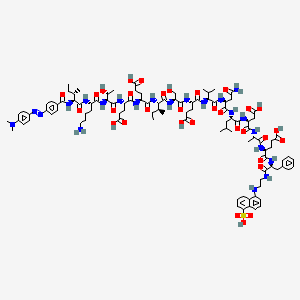
1802078-35-8 (Name too long)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt involves the coupling of various amino acids and peptide fragments. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
Coupling reagents: Commonly used reagents include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation.
Cleavage and deprotection: The final peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) and scavengers like water, triisopropylsilane (TIS), and ethanedithiol (EDT).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing amino acids like cysteine.
Reduction: Reduction reactions can target disulfide bonds within the peptide structure.
Substitution: Amino acid residues within the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2) and iodine (I2).
Reducing agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution reactions: Typically involve the use of protected amino acid derivatives and coupling reagents like DIC and HOBt.
Major Products
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted peptides with altered amino acid sequences .
Aplicaciones Científicas De Investigación
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in the study of amyloid proteins, which are associated with neurodegenerative diseases like Alzheimer’s.
Medicine: Utilized in the development of diagnostic assays for detecting amyloid proteins.
Industry: Applied in the production of high-purity peptides for pharmaceutical research and development.
Mecanismo De Acción
The compound exerts its effects by interacting with amyloid proteins and their precursors. It acts as a fluorescent probe, with the DABCYL group serving as a quencher and the EDANS group as a fluorophore. Upon binding to the target protein, the fluorescence signal changes, allowing researchers to study protein interactions and aggregation processes. The molecular targets include amyloid beta (Aβ) peptides, which are implicated in the pathology of Alzheimer’s disease .
Comparación Con Compuestos Similares
Similar Compounds
DABCYL-Gly-Phe-Gly-Gly: Another peptide used as a fluorescent probe.
EDANS-Gly-Phe-Gly-Gly: Similar to the above but with a different fluorophore.
FAM-Gly-Phe-Gly-Gly: Uses fluorescein as the fluorophore.
Uniqueness
DABCYL-(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (661-675)-EDANS ammonium salt is unique due to its specific sequence and dual labeling with DABCYL and EDANS, which provides a robust system for studying amyloid protein interactions and aggregation .
Propiedades
Número CAS |
1802078-35-8 |
|---|---|
Fórmula molecular |
C103H146N22O32S |
Peso molecular |
2236.5 g/mol |
Nombre IUPAC |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid |
InChI |
InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1 |
Clave InChI |
BXHOCQFKPIJMFB-UOKZNAIOSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
SMILES canónico |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




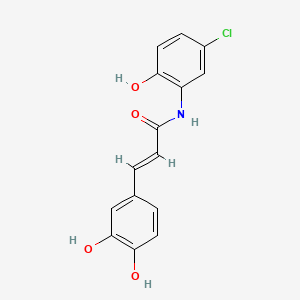
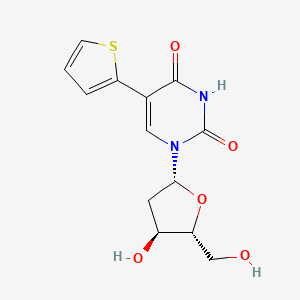

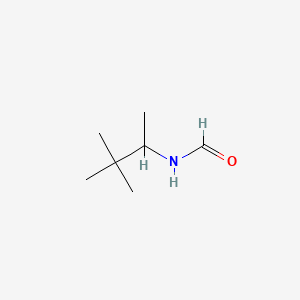
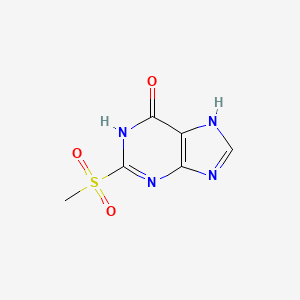
![{[9-(3-Nitrobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12642166.png)

